

# Enarodustat's Off-Target Effects: A Technical Examination of Preliminary Findings

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Enarodustat (JTZ-951) is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Its primary mechanism of action involves the inhibition of HIF-PH enzymes, leading to the stabilization of HIF-α and subsequent upregulation of erythropoietin (EPO) and genes involved in iron metabolism.[3] This mimics the natural physiological response to hypoxia.[3] While the on-target effects of enarodustat are well-characterized, a thorough understanding of its potential off-target activities is crucial for a comprehensive safety and risk-benefit assessment. This technical guide summarizes the available quantitative data from preliminary studies on the potential off-target effects of enarodustat, provides detailed methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.

## **On-Target and Off-Target Activity Profile**

The following tables present a summary of the quantitative data available for **enarodustat**'s activity against its intended targets (HIF-PH enzymes) and potential off-target molecules.

## **Table 1: On-Target Potency of Enarodustat**



| Target      | Assay Type               | Value    | Reference |
|-------------|--------------------------|----------|-----------|
| HIF-PH1     | Enzyme Inhibition (Ki)   | 0.016 μΜ |           |
| HIF-PH2     | Enzyme Inhibition (Ki)   | 0.061 μΜ | -         |
| HIF-PH3     | Enzyme Inhibition (Ki)   | 0.101 μΜ | -         |
| PHD2        | Enzyme Inhibition (IC50) | 0.22 μΜ  | -         |
| EPO Release | Cell-based (EC50)        | 5.7 μΜ   | -         |

## **Table 2: Investigated Off-Target Activities of Enarodus**tat

| Potential Off-Target                  | Assay Type         | Value (IC50) | Reference |
|---------------------------------------|--------------------|--------------|-----------|
| y-butyrobetaine<br>hydroxylase (BBOX) | Enzyme Inhibition  | ~0.10 μM     | [4][5]    |
| Cytochrome P450<br>Isoforms (various) | Enzyme Inhibition  | > 100 μM     |           |
| hERG Channel                          | Channel Inhibition | > 100 μM     | -         |

It is important to note that comprehensive, publicly available data from broad off-target screening panels (e.g., kinase panels, receptor binding assays) for **enarodustat** have not been identified in the current literature. The available information suggests a favorable selectivity profile, with a notable exception being the inhibition of  $\gamma$ -butyrobetaine hydroxylase (BBOX).

## Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Mechanism of Action: HIF-1α Stabilization





Click to download full resolution via product page

Caption: **Enarodustat** inhibits PHDs, preventing HIF- $1\alpha$  degradation and promoting EPO gene transcription.

## **Potential Off-Target Pathway: BBOX Inhibition**



Click to download full resolution via product page



Caption: **Enarodustat** has been shown to inhibit BBOX, the final enzyme in L-carnitine biosynthesis.

# **Experimental Workflow: In Vitro Enzyme Inhibition Assay**



Click to download full resolution via product page

Caption: A generalized workflow for determining the IC50 of **enarodustat** against a target enzyme.

## **Detailed Methodologies**



While full, detailed experimental protocols are proprietary to the conducting laboratories, the following sections outline the general methodologies used in the key preclinical studies based on the available literature.

#### **HIF-PH Enzyme Inhibition Assay**

- Objective: To determine the inhibitory potency (Ki) of enarodustat against human HIF-PH isoforms 1, 2, and 3.
- General Protocol:
  - Recombinant human HIF-PH1, -PH2, and -PH3 enzymes were used.
  - $\circ$  A synthetic peptide corresponding to the hydroxylation site of HIF-1 $\alpha$  was used as a substrate.
  - The assay was performed in the presence of co-factors Fe(II) and 2-oxoglutarate.
  - Enarodustat was serially diluted to various concentrations.
  - The rate of 2-oxoglutarate consumption or the formation of the hydroxylated peptide product was measured, typically using mass spectrometry or a coupled enzyme assay.
  - Inhibition constants (Ki) were calculated using appropriate enzyme kinetic models.

#### **Cell-Based EPO Release Assay**

- Objective: To determine the functional potency (EC50) of enarodustat in inducing EPO production in a cellular context.
- General Protocol:
  - Human hepatoma cells (e.g., Hep3B), which endogenously express EPO, were cultured under standard conditions.
  - Cells were treated with a range of concentrations of enarodustat.



- After a defined incubation period (e.g., 24 hours), the cell culture supernatant was collected.
- The concentration of secreted EPO in the supernatant was quantified using an enzymelinked immunosorbent assay (ELISA).
- The EC50 value, representing the concentration of **enarodustat** that elicits a half-maximal EPO response, was determined by fitting the dose-response data to a sigmoidal curve.

#### **BBOX Enzyme Inhibition Assay**

- Objective: To assess the off-target inhibitory activity of enarodustat against γ-butyrobetaine hydroxylase.
- · General Protocol:
  - Recombinant human BBOX enzyme was utilized.
  - γ-butyrobetaine (GBB) was used as the substrate, with 2-oxoglutarate and Fe(II) as cofactors.
  - Enarodustat was tested at various concentrations.
  - The reaction was initiated, and after a set incubation time, the formation of L-carnitine was measured.
  - Product quantification was likely performed using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
  - The IC50 value was calculated from the dose-response curve of enarodustat's inhibition of BBOX activity.[4]

## **CYP450 and hERG Inhibition Assays**

- Objective: To evaluate the potential for drug-drug interactions and cardiac liability.
- General Protocol:



- CYP Inhibition: Commercially available recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2C9, etc.) were used with specific probe substrates. The formation of the metabolite was measured in the presence and absence of various concentrations of enarodustat to determine the IC50.
- hERG Inhibition: The effect of enarodustat on the human ether-à-go-go-related gene (hERG) potassium channel was likely assessed using automated patch-clamp electrophysiology on a stable cell line expressing the hERG channel. The IC50 was determined by measuring the reduction in hERG tail current at different concentrations of enarodustat.

## **Discussion of Off-Target Findings**

The available preliminary data on **enarodustat**'s off-target effects suggest a generally selective profile. The lack of significant inhibition of major CYP450 enzymes and the hERG channel at concentrations up to 100  $\mu$ M is a positive indicator for a low potential for clinically relevant drug-drug interactions and cardiac-related adverse events.

The most notable off-target activity identified to date is the inhibition of BBOX with an IC50 of approximately 0.10  $\mu$ M.[4][5] BBOX is the enzyme responsible for the final step in the biosynthesis of L-carnitine, a molecule essential for the transport of long-chain fatty acids into the mitochondria for  $\beta$ -oxidation. Inhibition of BBOX could potentially lead to decreased L-carnitine levels, which may have implications for cellular energy metabolism, particularly in tissues with high energy demands such as cardiac and skeletal muscle. The clinical significance of this finding for **enarodustat** is yet to be fully elucidated.

The pleiotropic effects of HIF stabilization are a consideration for the entire class of HIF-PH inhibitors. One such effect is the potential for increased expression of vascular endothelial growth factor (VEGF), which could theoretically promote angiogenesis and tumor growth. Preclinical studies with **enarodustat** have shown that while high doses can increase plasma VEGF, this did not translate into increased retinal VEGF mRNA or tumor growth in animal models.[6]

The most frequently reported adverse events in long-term clinical studies of **enarodustat** include viral upper respiratory tract infection, contusion, and diarrhea.[7] These events are generally not indicative of a specific off-target pharmacology.



#### Conclusion

Based on the currently available preliminary studies, **enarodustat** demonstrates a high degree of selectivity for its intended targets, the HIF-PH enzymes. The primary off-target activity of potential clinical interest is the inhibition of BBOX. Further research is warranted to fully understand the long-term consequences of BBOX inhibition in the context of **enarodustat** therapy. The lack of broad, publicly available off-target screening panel data represents a current knowledge gap. As with any novel therapeutic agent, continued pharmacovigilance and further research will be essential to fully characterize the off-target profile of **enarodustat**. The clinical safety data gathered to date has been favorable, suggesting that at therapeutic doses, the on-target benefits of **enarodustat** in treating anemia of CKD outweigh the currently identified off-target risks.[1][2][7][8][9][10][11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Enarodustat to treat anemia in chronic kidney disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jt.com [jt.com]
- 3. What is the mechanism of Enarodustat? [synapse.patsnap.com]
- 4. Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of Human y-Butyrobetaine Hydroxylase PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 3 Study of Enarodustat (JTZ-951) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 3 Study of Enarodustat (JTZ-951) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. researchgate.net [researchgate.net]
- 9. Enarodustat, Conversion and Maintenance Therapy for Anemia in Hemodialysis Patients:
  A Randomized, Placebo-Controlled Phase 2b Trial Followed by Long-Term Trial PMC
  [pmc.ncbi.nlm.nih.gov]
- 10. A Placebo-Controlled, Randomized Trial of Enarodustat in Patients with Chronic Kidney Disease Followed by Long-Term Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of anemia associated with chronic kidney disease with the HIF prolyl hydroxylase inhibitor enarodustat: A review of the evidence PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enarodustat's Off-Target Effects: A Technical Examination of Preliminary Findings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608261#enarodustat-s-potential-off-target-effects-in-preliminary-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com